molecular formula C7H9N5 B1139880 9-Ethyl Adenine-d5 CAS No. 1246818-10-9

9-Ethyl Adenine-d5

Cat. No.: B1139880
CAS No.: 1246818-10-9
M. Wt: 168.21 g/mol
InChI Key: MUIPLRMGAXZWSQ-ZBJDZAJPSA-N
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Description

9-Ethyl Adenine-d5 is a deuterated analog of 9-Ethyl Adenine, a purine derivative. This compound is characterized by the substitution of five hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C7H4D5N5, and it has a molecular weight of 168.21 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl Adenine-d5 typically involves the deuteration of 9-Ethyl Adenine. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

9-Ethyl Adenine-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

9-Ethyl Adenine-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ethyl Adenine-d5 involves its interaction with molecular targets such as adenosine receptors. As an adenosine receptor antagonist, it binds to these receptors and inhibits their activity, which can modulate various physiological processes. The pathways involved include the inhibition of adenylyl cyclase activity and the regulation of cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its deuterium substitution, which provides distinct advantages in research applications. Deuterium-labeled compounds are valuable in NMR spectroscopy due to their different magnetic properties compared to hydrogen. This allows for more precise tracking and analysis of biochemical pathways and reaction mechanisms .

Properties

CAS No.

1246818-10-9

Molecular Formula

C7H9N5

Molecular Weight

168.21 g/mol

IUPAC Name

9-(1,1,2,2,2-pentadeuterioethyl)purin-6-amine

InChI

InChI=1S/C7H9N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3,(H2,8,9,10)/i1D3,2D2

InChI Key

MUIPLRMGAXZWSQ-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=NC2=C(N=CN=C21)N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)N

Synonyms

9-Ethyladenine-d5;  NSC 14580-d5; 

Origin of Product

United States

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